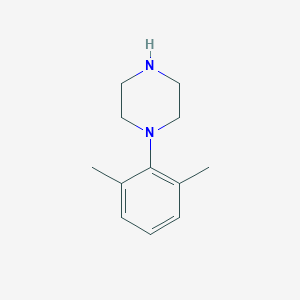

1-(2,6-Dimethylphenyl)piperazine

Description

Significance of Piperazine (B1678402) Heterocycles in Pharmaceutical Science

The piperazine core is a recurring feature in a vast array of pharmaceuticals, demonstrating its broad therapeutic applicability. jetir.orgresearchgate.net It is a key component in drugs targeting a wide spectrum of diseases, including cancer, central nervous system disorders, and infectious diseases. researchgate.netnih.govacs.org The two nitrogen atoms of the piperazine ring provide reactive sites for substitution, enabling the creation of large and diverse compound libraries for drug screening. jetir.org This adaptability allows medicinal chemists to modulate a molecule's properties to enhance its efficacy, selectivity, and metabolic stability.

The introduction of a piperazine moiety can significantly impact a compound's biological activity. For instance, it is a common functional group in many anticancer drugs, where it can contribute to the molecule's ability to inhibit key enzymes involved in tumor growth. In the context of central nervous system (CNS) disorders, the piperazine ring often helps molecules cross the blood-brain barrier, a critical step for drugs targeting the brain. nih.gov Furthermore, piperazine derivatives have been investigated for their potential in treating neurological conditions such as Alzheimer's disease and anxiety disorders. silae.itnih.gov

Overview of the 2,6-Dimethylphenyl Piperazine Moiety in Drug Discovery

The 1-(2,6-dimethylphenyl)piperazine moiety represents a specific and important class of piperazine derivatives. The presence of the 2,6-dimethylphenyl group introduces a degree of steric hindrance and lipophilicity that can profoundly influence the compound's interaction with its biological target. This substitution pattern has been explored in the development of various therapeutic agents.

A notable example is in the field of oncology, where derivatives of this compound have been investigated for their anticancer properties. The specific arrangement of the dimethylphenyl group can enhance the compound's binding affinity to target proteins, leading to improved potency.

The synthesis of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, a key intermediate for several drugs, highlights the practical importance of this structural unit. acs.orggoogle.com The synthetic routes to these compounds are well-established, allowing for their efficient production on a large scale. acs.org

Current Research Trajectories and Therapeutic Relevance of Related Analogues

The therapeutic potential of analogues related to this compound continues to be an active area of research. Scientists are exploring modifications to this core structure to develop new drugs with improved properties.

For example, research into multimodal compounds for the treatment of major depressive disorder has led to the discovery of molecules like 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine. nih.gov This compound exhibits a complex pharmacological profile, acting on multiple serotonin (B10506) receptors and transporters, which may offer a more comprehensive approach to treating depression. nih.gov

Furthermore, the investigation of piperazine derivatives extends to other therapeutic areas. For instance, novel piperazine derivatives are being studied as potential radioprotective agents, aiming to mitigate the harmful effects of radiation exposure. nih.gov The development of selective inhibitors for protein kinases, such as CK2, also involves the exploration of 2,6-disubstituted pyrazine (B50134) structures, which share some structural similarities with the dimethylphenylpiperazine motif. nih.gov

The versatility of the piperazine scaffold, combined with the specific properties imparted by the 2,6-dimethylphenyl substitution, ensures that this structural motif will remain a valuable tool in the hands of medicinal chemists for the foreseeable future. The ongoing research into its analogues promises to yield new and improved therapies for a wide range of diseases. nih.govprepchem.com

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-4-3-5-11(2)12(10)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVUSTNITSGJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143776 | |

| Record name | 1-(2,6-Xylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012-91-5 | |

| Record name | 1-(2,6-Dimethylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1012-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Xylyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,6-Xylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-xylyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,6-Xylyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FD6M9XAW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations for 1 2,6 Dimethylphenyl Piperazine Derivatives

Established Synthetic Routes for the 1-(2,6-Dimethylphenyl)piperazine Core

The synthesis of the this compound scaffold relies on fundamental reactions common in the formation of N-aryl piperazines. These methods involve either the coupling of a pre-formed piperazine (B1678402) ring with an aryl component or the construction of the piperazine ring onto an existing aniline (B41778) precursor.

General Synthetic Strategies for N-Aryl Piperazines

The formation of the N-aryl bond in piperazine derivatives is a well-explored area of organic synthesis. Several robust methods are predominantly used:

Palladium-Catalyzed Buchwald-Hartwig Amination : This is a powerful and versatile method for forming carbon-nitrogen bonds. It involves the cross-coupling of an aryl halide or triflate with piperazine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This reaction is known for its high yields and tolerance of a wide range of functional groups on both the aryl ring and the piperazine moiety. nih.govmdpi.com

Copper-Catalyzed Ullmann-Goldberg Reaction : An older but still relevant method, the Ullmann condensation uses a copper catalyst to couple an aryl halide with piperazine, often at high temperatures. nih.govmdpi.com While sometimes requiring harsher conditions than palladium-catalyzed methods, it remains a viable synthetic route.

Nucleophilic Aromatic Substitution (SNAr) : This strategy is effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group (typically a halide). nih.govmdpi.com The electron-deficient nature of the aryl ring facilitates attack by the nucleophilic piperazine.

Piperazine Ring Formation : An alternative approach involves constructing the piperazine ring itself. A common method, first reported by Prelog, is the reaction of an aniline (such as 2,6-dimethylaniline) with N,N-bis(2-haloethyl)amine. sci-hub.stresearchgate.net This cyclization reaction directly forms the desired N-aryl piperazine core.

Condensation Reactions with Activated Aryl Halides or Precursors

The synthesis of this compound specifically can be achieved through the direct condensation of a 2,6-dimethylphenyl precursor with the piperazine ring.

One primary route involves the reaction of 2,6-dimethylaniline with bis(2-chloroethyl)amine hydrochloride. sci-hub.st This method builds the heterocyclic ring directly onto the aniline. A study describes a general and convenient procedure for this type of synthesis by heating the aniline and bis(2-chloroethyl)amine hydrochloride in diethylene glycol monomethyl ether at elevated temperatures (e.g., 150 °C) in the absence of a base. sci-hub.st The absence of a base was found to potentially reduce side reactions, leading to better yields compared to older methods that used bases as acid scavengers. sci-hub.st

Alternatively, methods like the Buchwald-Hartwig amination can be employed, using an appropriate aryl halide such as 2-bromo-1,3-dimethylbenzene or 2-chloro-1,3-dimethylbenzene as the coupling partner for piperazine.

Synthesis of N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) and its Analogues

The compound N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide, designated T2288, is a key derivative where the this compound core is further functionalized. Its synthesis and the preparation of its analogues involve standard organic transformations such as alkylation, acylation, and sulfonylation.

Alkylation and Acylations of Piperazine Intermediates

The most direct synthesis of T2288 involves the N-alkylation of piperazine with N-chloroacetyl-2,6-xylidine. acs.org This reaction couples the piperazine ring to the chloroacetamide derivative. A significant challenge in this synthesis is the potential for a double alkylation, leading to the formation of the unwanted N,N'-bis-alkylated byproduct. acs.org

| Entry | Piperazine Equivalents | Solvent | HCl Equivalents | Byproduct (N,N'-bis-alkylated) Formation | Notes |

|---|---|---|---|---|---|

| 1 | 1 | 2-Propanol | 0 | High | Substantial byproduct formation. acs.org |

| 2 | 3 | 2-Propanol | 0 | 28% | Increasing piperazine reduces but does not eliminate the byproduct. acs.org |

| 3 | 3 | 2-Propanol/Water | 3 | 7% | HCl moderates piperazine reactivity via N-protonation, significantly reducing byproduct formation. acs.org |

| 4 | 3 | Water | 3 | ~7% | Switching to a purely aqueous system maintains good selectivity. acs.org |

Strategies for Sulfonylation and Benzylation of Piperazine Derivatives

The secondary amine on the piperazine ring of T2288 is a versatile handle for further functionalization. A series of sulfonyl and benzyl (B1604629) derivatives have been synthesized to explore their chemical space. researchgate.netorientjchem.org

Sulfonylation : The reaction of T2288 with various substituted benzene (B151609) sulfonyl chlorides in a solvent like methylene (B1212753) dichloride, using triethylamine as a base, yields a range of piperazine sulfonamides. The reaction typically proceeds at room temperature over several hours. orientjchem.org

Benzylation : Alkylated piperazine derivatives of T2288 are prepared by reacting it with substituted benzyl chlorides. This reaction is often carried out in acetonitrile with potassium carbonate (K₂CO₃) as the base, proceeding at room temperature. orientjchem.org

| Derivative Type | Substituent (R) | Reagent | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Sulfonyl | 4-Nitro | 4-Nitrobenzenesulfonyl chloride | 89 | 176-177 orientjchem.org |

| Sulfonyl | 4-Chloro | 4-Chlorobenzenesulfonyl chloride | 85 | 142-143 researchgate.net |

| Sulfonyl | 4-Fluoro | 4-Fluorobenzenesulfonyl chloride | 92 | 152-153 researchgate.net |

| Benzyl | 4-Fluoro | 4-Fluorobenzyl chloride | 93 | 162-164 researchgate.net |

| Benzyl | 4-Chloro | 4-Chlorobenzyl chloride | 88 | 170-171 researchgate.net |

Optimization of Process Chemistry for Scalable Production

Transitioning the synthesis of T2288 from a laboratory setting to pilot-scale production required significant process optimization to improve yield, purity, and efficiency. acs.org The initial three-step synthesis was impractical for large quantities, yielding only 2.1% of the final product as a dihydrochloride (B599025) salt. acs.org

The focus shifted to a one-pot process involving the direct reaction of piperazine with N-chloroacetyl-2,6-xylidine. The key optimization steps were:

Minimizing Byproduct Formation : The primary challenge was suppressing the formation of the N,N'-bis-alkylated product. This was achieved by using a three-fold excess of piperazine and adding three equivalents of aqueous hydrochloric acid. The protonation of piperazine moderates its nucleophilicity, selectively disfavoring the second alkylation. acs.org

Solvent System : The reaction was successfully performed in both 2-propanol/water and exclusively in acidic water at 80°C, with the latter being a more environmentally friendly option. acs.org

Product Isolation and Purification : A critical innovation in the work-up was the development of an efficient purification procedure. The N,N'-bis-alkylated byproduct, being insoluble, is removed by simple filtration of the hot reaction mixture (at ~60°C). After making the filtrate basic, the desired product is extracted into toluene at an elevated temperature (70°C). This high-temperature extraction is crucial as the excess piperazine remains in the aqueous phase. The final product then crystallizes directly from the toluene solution upon cooling. acs.org

This optimized process allows for the production of T2288 on a pilot scale (10-100 kg) with an active yield of 68-70% and high purity (99.8% by HPLC), demonstrating a successful translation from bench chemistry to scalable manufacturing. acs.org

Preparation of Modified 2,6-Dimethylphenyl Piperazine Derivatives

The modification of this compound typically involves reactions at the secondary amine of the piperazine ring, allowing for the introduction of various functional groups and side chains. A common strategy involves the N-alkylation of a precursor, N-(2,6-dimethylphenyl)-1-piperazine acetamide (B32628). This key intermediate is itself synthesized from 2,6-dimethylaniline.

The general synthetic approach to this intermediate involves two main steps:

Amide Formation: 2,6-dimethylaniline is acylated using chloroacetyl chloride in the presence of a base like triethylamine or potassium carbonate to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. quickcompany.inchemicalbook.com

Piperazine Introduction: The resulting chloroacetamide derivative is then reacted with piperazine. quickcompany.inchemicalbook.com This nucleophilic substitution reaction attaches the piperazine ring to the acetyl group, yielding N-(2,6-dimethylphenyl)-1-piperazine acetamide. quickcompany.inchemicalbook.comgoogle.com

This intermediate serves as a versatile platform for further modifications, leading to the creation of complex derivatives with specific therapeutic properties. google.comquickcompany.in

Ranolazine is a prominent anti-ischemic agent synthesized as a racemic mixture. justia.com Its synthesis is a prime example of the chemical transformations involving derivatives of this compound. The most common synthetic routes utilize the key intermediate, N-(2,6-dimethylphenyl)-1-piperazine acetamide.

One established pathway involves the condensation of N-(2,6-dimethylphenyl)-1-piperazine acetamide with an epoxide, typically 1-(2-methoxyphenoxy)-2,3-epoxypropane. quickcompany.injustia.com This reaction, often carried out in a suitable solvent like a mixture of methanol and toluene, results in the opening of the epoxide ring by the piperazine nitrogen, directly forming the Ranolazine molecule. quickcompany.injustia.com

An alternative approach involves reacting the same epoxide, 1-(2-methoxyphenoxy)-2,3-epoxypropane, with piperazine first to form 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-piperazine. justia.com This intermediate is then reacted with 2-chloro-N-(2,6-dimethylphenyl)acetamide to yield Ranolazine. justia.com The final product can be purified by chromatography and converted to its dihydrochloride salt for stability. quickcompany.injustia.com

| Route | Starting Materials | Key Intermediate | Final Step | Reference |

| Route A | 2,6-Dimethylaniline, Chloroacetyl chloride, Piperazine, 1-(2-methoxyphenoxy)-2,3-epoxypropane | N-(2,6-dimethylphenyl)-1-piperazine acetamide | Condensation of intermediate with epoxide | quickcompany.injustia.com |

| Route B | 2-Methoxyphenol, Epichlorohydrin, Piperazine, 2-chloro-N-(2,6-dimethylphenyl)acetamide | 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-piperazine | Reaction of intermediate with chloroacetamide derivative | justia.com |

| Route C | N-(2,6-dimethylphenyl)-1-piperazine acetamide, 1-chloro-3-(2-methoxyphenoxy)-2-propanol | Not applicable | Condensation reaction replacing epoxide with a ring-opened halide | google.com |

The arylpiperazine scaffold is a versatile template for designing drugs that target central nervous system (CNS) neurotransmitter receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. nih.gov The synthesis of novel derivatives often involves modifying the aryl group attached to the piperazine or adding complex side chains to the second nitrogen atom to fine-tune the pharmacological profile. nih.govnih.govijrrjournal.com

Synthetic strategies for these novel compounds frequently employ N-arylation reactions. Key methods include the Buchwald-Hartwig palladium-catalyzed coupling, the Ullmann-Goldberg copper-catalyzed reaction, and aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic rings. nih.gov These reactions allow for the direct coupling of a piperazine derivative with a variety of aryl halides or sulfonates. nih.gov

For instance, the synthesis of Vortioxetine, a multimodal antidepressant, involves the creation of a C-S bond followed by a C-N bond. google.com A general approach for related compounds involves the N-arylation of piperazine with an appropriate aryl halide. google.com Another common strategy is reductive amination, where a substituted benzaldehyde is reacted with a piperazine derivative to form an imine, which is subsequently reduced to yield the final N-alkylated product. auburn.edu

These synthetic approaches enable the creation of diverse libraries of arylpiperazine compounds, which can then be screened for their potential to modulate neurotransmitter activity and treat neurological and psychiatric disorders. nih.govnih.gov

Enantiomeric Synthesis and Stereochemical Resolution of Analogues

Many biologically active molecules are chiral, and their different enantiomers can exhibit distinct pharmacological activities. While Ranolazine is used clinically as a racemic mixture, the synthesis of enantiomerically pure analogues of this compound is of significant interest for developing more selective drugs. justia.com

Enantiomeric synthesis can be achieved by using chiral starting materials or through asymmetric synthesis. For example, the synthesis of chiral piperazine derivatives can be accomplished via a Buchwald-Hartwig C-N cross-coupling reaction using a pure enantiomer of a chiral alkylpiperazine. nih.gov This method allows for the creation of specific stereoisomers, which is crucial as the stereochemistry can significantly influence receptor selectivity. nih.gov Research has shown that introducing a chiral methyl group on the piperazine ring of certain aryl piperazinium compounds leads to distinct selectivity for α7 versus α9 nicotinic acetylcholine (B1216132) receptors, with the R and S enantiomers showing different activity profiles. nih.gov

When a synthesis results in a racemic mixture, stereochemical resolution is required to separate the enantiomers. This can be accomplished through several methods:

Classical Resolution: Formation of diastereomeric salts by reacting the racemic amine with a chiral acid, followed by separation of the diastereomers through crystallization.

Chiral Chromatography: Using a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase (CSP) to separate the enantiomers.

The choice of method depends on the specific properties of the compound and the scale of the separation required. The ability to produce single enantiomers is critical for studying structure-activity relationships and developing drugs with improved therapeutic indices.

Analytical Characterization of Synthesized Compounds and Impurity Profiling

The comprehensive characterization of synthesized this compound derivatives is essential to confirm their identity, structure, and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose. nih.gov

Common Analytical Techniques:

| Technique | Purpose | Information Provided | Reference |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure Elucidation | Provides detailed information about the carbon-hydrogen framework of the molecule. | nih.gov |

| Mass Spectrometry (MS) | Molecular Weight and Structure Confirmation | Determines the molecular weight of the compound and provides fragmentation patterns that help confirm the structure. Techniques include GC-MS and LC-MS. | nih.govresearchgate.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Identifies the presence of specific functional groups (e.g., C=O, N-H) within the molecule. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity Determination and Quantification | Separates the target compound from impurities and allows for the quantification of its purity. | researchgate.net |

| Gas Chromatography (GC) | Purity and Volatile Impurity Analysis | Used for the analysis of volatile compounds and can be coupled with MS for identification. | researchgate.net |

Impurity profiling is a critical component of analytical characterization, as impurities can arise from starting materials, side reactions, or degradation. lgcstandards.comrroij.com In the synthesis of N-(2,6-dimethylphenyl)-1-piperazine acetamide, a common impurity is the di-substituted piperazine product, where both nitrogen atoms of the piperazine ring have reacted with the chloroacetamide. google.com Identifying and quantifying such impurities is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient. rroij.com Techniques like LC-MS are particularly powerful for detecting, identifying, and quantifying these process-related impurities and degradation products. lgcstandards.com

Structure Activity Relationship Sar Studies and Rational Drug Design

Exploration of Substituent Effects on Biological Activity and Selectivity

Substitutions on the phenyl ring of 1-(2,6-dimethylphenyl)piperazine and related arylpiperazines significantly impact their pharmacological profiles. Studies on a series of 1-piperazino-3-phenylindans, which share the arylpiperazine motif, have shown that substitutions on the aromatic ring influence affinity for both D1 and D2 dopamine (B1211576) receptors. nih.gov For instance, 6-chloro- or 6-fluoro-substituted derivatives demonstrated a preference for D1 receptors. nih.gov In another series of N-phenylpiperazine analogs, the introduction of 3-thiophenephenyl and 4-thiazolylphenyl groups with fluoride (B91410) substitutions led to compounds with high affinity and selectivity for the D3 dopamine receptor over the D2 subtype. nih.govnih.gov Specifically, a compound with a 4-thiophene-3-yl-benzamide substitution exhibited approximately 500-fold greater selectivity for the D3 receptor. nih.govnih.gov

The nature of the substituent on the phenyl ring can also dictate the interaction with other receptor systems. For example, in a series of chalcone-piperazine derivatives, altering the amine part to include various substituted phenylpiperazines, such as 1-(2-fluorophenyl)piperazine (B89578) and 1-(4-fluorophenyl)piperazine, resulted in potent inhibition of human carbonic anhydrase isoenzymes I and II. nih.gov

The following table summarizes the effects of aromatic ring substitutions on receptor affinity for various arylpiperazine derivatives:

| Base Scaffold | Aromatic Substitution | Receptor Target(s) | Effect on Affinity/Selectivity |

| 1-Piperazino-3-phenylindan | 6-Chloro or 6-Fluoro | Dopamine D1/D2 | Preference for D1 receptors nih.gov |

| N-Phenylpiperazine | 4-Thiophene-3-yl-benzamide | Dopamine D3/D2 | ~500-fold selectivity for D3 receptor nih.govnih.gov |

| Chalcone-piperazine | 1-(2-Fluorophenyl) or 1-(4-Fluorophenyl) | Carbonic Anhydrase I/II | Potent inhibition nih.gov |

Modifications to the linker and side chains of piperazine (B1678402) derivatives are critical in determining their receptor binding affinities and functional activities. The length and flexibility of an alkyl chain connecting the piperazine ring to another pharmacophoric group can significantly alter receptor affinity. In a series of histamine (B1213489) H3 receptor (H3R) ligands, extending the length of an alkyl linker was found to decrease affinity for H3R. nih.gov Conversely, for a series of 4-substituted piperazine compounds targeting opioid receptors, modifying the length and flexibility of the side chain enhanced binding affinity at both mu and delta opioid receptors. ijrrjournal.com

The nature of the group attached to the second nitrogen of the piperazine ring is also a key determinant of activity. In the development of dopamine D3 receptor selective ligands, a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines were synthesized. acs.org Variations in the acylaminobutyl side chain, particularly the incorporation of aza-aromatic units, were explored to optimize D3 versus D2 receptor selectivity. acs.org For instance, replacing an imidazo[1,2-a]pyridine (B132010) group with a 2-indolyl moiety resulted in lower binding potency at both D3 and D2 receptors. acs.org

The three-dimensional arrangement of atoms (stereochemistry) and the preferred spatial arrangements (conformation) of this compound derivatives are fundamental to their interaction with biological targets. Conformational analysis of substituted cyclohexanes, which share principles with the piperazine ring, reveals that the stability of different conformations is influenced by steric interactions. sapub.orglibretexts.org For instance, in disubstituted cyclohexanes, the diequatorial conformation is generally more stable than the diaxial due to the avoidance of unfavorable 1,3-diaxial interactions. sapub.orglibretexts.orgmvpsvktcollege.ac.in

In the context of piperazine derivatives, stereochemistry plays a crucial role in determining analgesic activity. For a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers displayed significantly stronger analgesic activity than their R-(-) counterparts. nih.gov This highlights the importance of the specific spatial orientation of substituents for effective receptor binding. Furthermore, a study on 2-substituted piperazines as α7 nicotinic acetylcholine (B1216132) receptor agonists found that the axial conformation was preferred and that this orientation was crucial for binding. nih.gov Molecular modeling confirmed that the R enantiomers could bind effectively to the receptor. nih.gov

Receptor Binding Affinities and Target Selectivity Profiling

The therapeutic potential of this compound derivatives is intrinsically linked to their binding affinities and selectivity for various neurotransmitter receptors. These compounds often exhibit a polypharmacological profile, interacting with multiple targets, which can be advantageous for treating complex neurological disorders.

Dopaminergic Receptor Subtype Modulation (D2, D3)

Arylpiperazine derivatives have been extensively investigated for their ability to modulate dopamine D2 and D3 receptors, which are key targets in the treatment of psychosis and other neurological conditions. Achieving selectivity for the D3 receptor over the highly homologous D2 receptor has been a significant goal in drug design. nih.govnih.gov N-phenylpiperazine analogs have been shown to bind selectively to the D3 receptor, with some compounds achieving this through a "bitopic" binding mode, where the ligand interacts with both the primary binding site and a secondary, allosteric site. nih.govnih.gov

In a study of substituted N-phenylpiperazine analogs, compounds with 4-thiazolyl-4-ylbenzamide and 4-thiophene-3-yl-benzamide substitutions showed a range of binding affinities at the D3 receptor (Ki = 1.4–43 nM and 2.5–31 nM, respectively) and a similar range of D3 versus D2 selectivity. nih.gov Another study on [4-(4-carboxamidobutyl)]-1-arylpiperazines found that a compound with a 2-tert-butyl-6-methyl pyrimidine (B1678525) substitution had a Ki of less than 10 nM at the D3 receptor with nearly 40-fold selectivity over the D2 receptor. acs.org

The table below presents binding affinities of select arylpiperazine derivatives for dopamine D2 and D3 receptors:

| Compound Series | Substitution | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity |

| N-Phenylpiperazines nih.gov | 4-Thiophene-3-yl-benzamide | 1.4–43 | - | High |

| N-Phenylpiperazines nih.gov | 4-Thiazolyl-4-ylbenzamide | 2.5–31 | - | High |

| [4-(4-Carboxamidobutyl)]-1-arylpiperazines acs.org | 2-tert-Butyl-6-methyl pyrimidine | < 10 | ~400 | ~40-fold |

Serotonergic Receptor Subtype Interactions (5-HT1A, 5-HT2A, 5-HT2B, 5-HT3)

5-HT1A Receptors: Many arylpiperazine derivatives act as ligands for the 5-HT1A receptor. nih.gov For example, new 2-(methoxyphenyl)piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment have been shown to bind with high affinity (Ki = 0.12-0.63 nM) to 5-HT1A receptors. nih.gov

5-HT2A Receptors: The 5-HT2A receptor is a primary target for many antipsychotic and antidepressant drugs. mdpi.com Arylpiperazine derivatives are known to act as antagonists at this receptor. mdpi.com The N-benzyl substitution on phenethylamines, a related class of compounds, was found to increase affinity for the 5-HT2A receptor by up to 300-fold. nih.gov

5-HT2B Receptors: Some arylpiperazine-containing drugs, such as aripiprazole, act as inverse agonists at the 5-HT2B receptor. medchemexpress.com

5-HT3 Receptors: Vortioxetine, a multimodal antidepressant that contains a piperazine moiety, is an antagonist of the 5-HT3A receptor with a Ki of 3.7 nM. medchemexpress.com

The following table summarizes the interactions of select piperazine derivatives with various serotonin (B10506) receptor subtypes:

| Compound/Series | Receptor Subtype | Activity | Affinity (Ki) |

| 2-(Methoxyphenyl)piperazine derivatives nih.gov | 5-HT1A | Ligand | 0.12-0.63 nM |

| N-Benzyl phenethylamines nih.gov | 5-HT2A | Agonist | High (up to 300-fold increase) |

| Aripiprazole medchemexpress.com | 5-HT2B | Inverse Agonist | - |

| Vortioxetine medchemexpress.com | 5-HT3A | Antagonist | 3.7 nM |

TRPC6 Channel Activation and Mechanism of Action

The piperazine moiety is a key feature in compounds designed to modulate Transient Receptor Potential Canonical (TRPC) channels. Research has identified piperazine derivatives as activators of diacylglycerol (DAG)-sensitive TRPC channels, particularly TRPC3, TRPC6, and TRPC7. nih.gov These channels are pivotal in brain-derived neurotrophic factor (BDNF) signaling, which promotes neuronal development and survival. nih.govresearchgate.net

A notable example is the compound 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide, also known as PPZ2. nih.gov While featuring a 2,3-dimethylphenyl group, its structure and activity provide valuable insights relevant to the 2,6-dimethylphenyl isomer. PPZ2 activates TRPC3/TRPC6/TRPC7 channels in a dose-dependent manner. nih.gov The mechanism of action is dependent on DAG, which acts as a co-factor for channel activation. researchgate.netnih.gov This activation leads to Ca²⁺ influx in cultured central neurons. nih.gov

The downstream effects of this channel activation are significant. Both PPZ1, a related piperazine compound, and PPZ2 have been shown to induce BDNF-like neurite growth and provide neuroprotection. nih.gov These neurotrophic effects are contingent on the activity of TRPC3/TRPC6/TRPC7 channels and associated Ca²⁺ signaling pathways. nih.gov This suggests that piperazine derivatives, including those based on the this compound core, represent a promising class of synthetic neurotrophic agents. nih.gov

Table 1: Activity Profile of a Representative Piperazine-based TRPC Channel Activator

| Compound Name | Structure | Target(s) | Mechanism of Action | Observed Effects |

|---|---|---|---|---|

| 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide (PPZ2) | TRPC3/TRPC6/TRPC7 | DAG-dependent activation | Induces neurite growth and neuroprotection nih.gov |

Lck Kinase Inhibition

Based on a review of the available scientific literature, specific structure-activity relationship studies detailing the role of this compound as a direct inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck) are not prominently documented. While piperazine and pyrazine (B50134) scaffolds are common in kinase inhibitors, dedicated research on this specific compound's interaction with Lck kinase is not readily accessible. nih.govresearchgate.net

HIV-1 Reverse Transcriptase Inhibition

The piperazine ring is a versatile scaffold utilized in the design of inhibitors targeting the human immunodeficiency virus type 1 (HIV-1). Although direct studies on this compound as a reverse transcriptase (RT) inhibitor are limited, its structural elements are present in more complex and potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

In one series of diarylpyrimidine (DAPY)-based NNRTIs, a piperazine sulfonyl group was incorporated to enhance interactions with the enzyme's backbone, aiming to improve potency against wild-type and resistant HIV-1 strains. nih.gov The piperazine in these derivatives acts as a flexible linker and a point for chemical modification to optimize drug-like properties. For instance, compound BH-11c, a DAPY derivative, showed remarkable activity against wild-type HIV-1 and several mutant strains, along with enhanced water solubility. nih.gov Systematic optimization of such compounds, which feature a core piperazine element, is a key strategy for developing novel NNRTIs with better resistance profiles. nih.gov

The piperazine framework is also central to another class of HIV-1 inhibitors, the CCR5 antagonists, which block viral entry into host cells. nih.gov This highlights the utility of the piperazine motif in developing anti-HIV agents that act through various mechanisms.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The 1-(substituted)piperazine moiety is a cornerstone of several potent Poly(ADP-ribose) Polymerase (PARP) inhibitors, most notably the FDA-approved drug Olaparib (B1684210). PARP-1 is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. researchgate.netnih.gov

In the framework of Olaparib, the piperazine ring plays a critical role in binding to the PARP-1 active site. Structure-activity relationship studies have explored replacing this piperazine core with other motifs, such as diazaspiro systems, to modulate the pharmacological profile. nih.gov These studies have shown that such modifications can significantly impact PARP-1 affinity and the induction of DNA damage. For example, replacing the piperazine in the Olaparib framework with a spirodiamine core led to the identification of a high-affinity PARP-1 inhibitor that did not induce DNA damage at concentrations comparable to Olaparib. nih.gov This suggests that while the piperazine is a highly effective core, bioisosteric replacements can fine-tune the inhibitor's properties, potentially separating catalytic inhibition from DNA-damaging effects. nih.gov This line of research offers a pathway to develop PARP inhibitors for non-cancer indications like inflammatory diseases where DNA damage is not a desired outcome. nih.gov

Table 2: Examples of Piperazine-Containing Scaffolds in PARP Inhibition

| Inhibitor/Scaffold | Key Structural Feature | Target | Significance |

|---|---|---|---|

| Olaparib | Phthalazinone-piperazine | PARP-1/2 | Clinically approved PARP inhibitor for cancer therapy. researchgate.netresearchgate.net |

| Diazaspiro Cores | Bioisosteric replacement for piperazine | PARP-1 | Can maintain high affinity while reducing DNA damage, offering potential for non-cancer therapies. nih.gov |

| Quinoxaline Derivatives | Quinoxaline scaffold with piperazine side chains | PARP-1 | Designed as bio-isosteric mimics of the phthalazinone motif in Olaparib, showing potent inhibitory activity. researchgate.net |

In Silico Methodologies for SAR Elucidation

Computational methods are indispensable for understanding the structure-activity relationships of compounds like this compound at a molecular level.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand to its target protein. For derivatives containing the this compound scaffold, docking studies provide crucial insights into their mechanism of action. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that govern binding. nih.gov

For instance, in the development of PARP inhibitors, molecular modeling of olaparib analogs with modified piperazine cores revealed favorable binding energies that were consistent with their experimentally determined IC₅₀ values. nih.gov Such studies confirm that in silico analysis can be a useful predictive tool in the design of future inhibitors. nih.gov Similarly, docking studies of piperazine derivatives designed as antimicrobial agents have helped to elucidate their binding modes within the target enzyme, tyrosyl-tRNA synthetase, providing a plausible explanation for their antibacterial activity. zcmu.edu.cn

The this compound moiety contributes to binding through specific interactions:

The 2,6-dimethylphenyl group: This bulky, lipophilic group typically engages in hydrophobic or van der Waals interactions within a nonpolar pocket of the target protein. The ortho-dimethyl substitution pattern restricts the rotation of the phenyl ring, which can enforce a specific, favorable conformation for binding.

The piperazine ring: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. The protonated form of a piperazine nitrogen can also serve as a hydrogen bond donor, often forming critical salt-bridge interactions with acidic residues like aspartate or glutamate (B1630785) in the active site, as seen in many kinase inhibitors. researchgate.net

Prediction of Pharmacokinetic Properties and Druggability (ADME, Lipinski's Rule of Five)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a fundamental step in modern drug discovery. nih.govmdpi.com One of the most widely used guidelines for assessing "drug-likeness" is Lipinski's Rule of Five. nih.govdrugbank.com This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Da numberanalytics.com

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5 numberanalytics.com

Hydrogen Bond Donors (HBD) ≤ 5 numberanalytics.com

Hydrogen Bond Acceptors (HBA) ≤ 10 numberanalytics.com

The core scaffold, this compound, can be analyzed according to these parameters.

Table 3: Predicted Physicochemical Properties for this compound

| Property | Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₈N₂ | - | - |

| Molecular Weight (MW) | 190.28 Da | ≤ 500 Da | Yes |

| LogP (calculated) | ~2.5-2.8 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 1 (secondary amine) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 2 (two nitrogen atoms) | ≤ 10 | Yes |

| Number of Violations | 0 | ≤ 1 | Yes |

As shown in the table, the parent compound this compound exhibits no violations of Lipinski's rule, making it an excellent starting point for designing orally bioavailable drugs. researchgate.net Computational studies on more complex piperazine derivatives frequently assess these properties. For example, in the development of mTORC1 inhibitors, QSAR and in silico ADME analyses were used to select new candidate compounds with favorable pharmacokinetic profiles. mdpi.com Such analyses often show that while modifications can increase molecular weight, many successful derivatives remain within acceptable drug-like property ranges, predicting good potential as orally active agents. researchgate.netresearchgate.net

Quantum Chemical Calculations for Molecular Conformation and Electronic Properties

In the realm of rational drug design, quantum chemical calculations serve as a powerful computational microscope, enabling an in-depth analysis of the molecular structure and electronic properties of pharmaceutical compounds. These theoretical studies provide crucial insights into the conformational preferences, chemical reactivity, and intermolecular interaction potential of a molecule, all of which are pivotal for its biological activity. For this compound, such calculations are instrumental in elucidating the spatial arrangement of its constituent atoms and the distribution of its electron density, which are fundamental to its interaction with biological targets.

Theoretical investigations into the molecular structure of this compound and related phenylpiperazine derivatives are predominantly carried out using Density Functional Theory (DFT). jksus.orgdntb.gov.ua This method has proven to be a good compromise between computational cost and the accuracy of the results for a variety of molecular properties. jksus.org Commonly employed functionals for these types of calculations include B3LYP, often paired with basis sets such as 6-31G or 6-311++G** to achieve reliable predictions of the molecular geometry and electronic characteristics. jksus.orgresearchgate.net

Molecular Conformation

Electronic Properties

The electronic properties of a molecule, such as the distribution of charges and the energies of its frontier molecular orbitals, are central to its chemical reactivity and its ability to engage in non-covalent interactions with a receptor.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited, implying higher chemical reactivity. nih.gov For phenylpiperazine derivatives, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO may be distributed across the piperazine moiety. This distribution of frontier orbitals provides valuable information about the sites susceptible to electrophilic and nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for Phenylpiperazine Derivatives

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to 0.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Note: The values presented in this table are representative examples based on quantum chemical calculations of similar phenylpiperazine compounds and are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is a valuable tool for identifying the regions that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic interactions, respectively. In a typical MEP map, regions of negative potential (usually colored in shades of red and yellow) indicate an excess of electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and represent favorable sites for nucleophilic attack. For this compound, the nitrogen atoms of the piperazine ring are expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors. The aromatic phenyl ring will also exhibit regions of negative potential above and below the plane of the ring due to the delocalized π-electrons. The hydrogen atoms, particularly those on the piperazine ring, will show positive electrostatic potential.

Preclinical Pharmacological Investigations and Biological Activities of 1 2,6 Dimethylphenyl Piperazine Derivatives

Neuropsychiatric Applications

The structural motif of 1-(2,6-dimethylphenyl)piperazine has been a cornerstone in the development of novel therapeutic agents for a range of neuropsychiatric conditions. The strategic incorporation of the 2,6-dimethylphenyl group onto the piperazine (B1678402) scaffold has led to derivatives with promising antidepressant, antipsychotic, anxiolytic, and cognitive-enhancing properties.

Evaluation of Antidepressant-like Effects

The potential of this compound derivatives as antidepressants has been explored in various preclinical models. A notable example is the compound 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, which has demonstrated significant antidepressant-like properties. These effects are attributed to its high affinity for multiple serotonin (B10506) (5-HT) receptors, including 5-HT1A, 5-HT2A, and 5-HT7. Furthermore, many arylpiperazine derivatives are known to act as antagonists at 5-HT3 receptors, which may contribute to their antidepressant effects by modulating GABAergic and serotonergic neurotransmission. researchgate.net

Another area of investigation involves the development of multi-target antidepressants. For instance, novel arylpiperazine derivatives targeting both 5-HT1A and sigma-1 receptors have been synthesized and evaluated. thieme-connect.com In preclinical studies, these compounds have shown a dose-dependent reduction in immobility time in the forced swim test, a classic behavioral model of depression. thieme-connect.com The antidepressant-like effects of some piperazine derivatives are also linked to their ability to increase levels of brain-derived neurotrophic factor (BDNF) in the hippocampus. researchgate.netnih.gov

Table 1: Preclinical Antidepressant-like Activity of selected this compound Derivatives

| Compound/Derivative | Preclinical Model | Observed Effects | Putative Mechanism of Action |

|---|---|---|---|

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | Not specified in provided search results | Antidepressant-like properties | High affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors |

| Arylpiperazine derivatives | Forced Swim Test | Dose-dependent decrease in immobility time | Dual targeting of 5-HT1A and sigma-1 receptors |

| Piperazine derivative LQFM212 | Forced Swim Test | Antidepressant-like effect | Involvement of monoaminergic pathway and increased BDNF levels nih.gov |

Assessment of Antipsychotic Potential

The therapeutic potential of this compound derivatives in treating psychosis has been another significant area of research. The antipsychotic activity of many piperazine compounds is often linked to their interaction with dopamine (B1211576) and serotonin receptors. dntb.gov.ua Specifically, antagonism of dopamine D2 and serotonin 5-HT2A receptors is a common mechanism for atypical antipsychotic drugs. dntb.gov.uanih.gov

Preclinical studies on various substituted phenylpiperazines have shown their efficacy in animal models of psychosis, such as blocking conditioned avoidance responding in rats, even in the absence of high affinity for dopamine receptors. nih.gov This suggests that their antipsychotic effects may be mediated through non-dopaminergic pathways, possibly involving serotonin receptors. nih.gov The design of 1-naphthylpiperazine derivatives has also led to the development of potential atypical antipsychotic agents with a reduced risk of extrapyramidal side effects. nih.govresearchgate.net

Table 2: Preclinical Antipsychotic Potential of selected Piperazine Derivatives

| Compound/Derivative | Preclinical Model | Observed Effects | Putative Mechanism of Action |

|---|---|---|---|

| Substituted Phenylpiperazines | Conditioned Avoidance Responding (CAR) in rats | Blockade of CAR | Potential non-dopaminergic mechanism, likely involving serotonin receptors nih.gov |

| 1-Naphthylpiperazine derivatives | Not specified in provided search results | Potential atypical antipsychotic activity | Dopamine and serotonin receptor modulation nih.govresearchgate.net |

Anxiolytic Activity Studies

The anxiolytic (anti-anxiety) effects of this compound derivatives have been documented in several preclinical investigations. The compound 1-(2,5-dimethylphenoxy)ethyl]-4-phenylpiperazine dihydrochloride (B599025), a close structural analog, demonstrated anxiolytic-like activity in the four-plate test in mice. silae.it The mechanism underlying the anxiolytic effects of many piperazine derivatives involves their interaction with serotonin receptors, particularly the 5-HT1A subtype. silae.itnih.gov

Derivatives of 1-(2-pyrimidinyl)piperazine have been shown to produce dose-dependent anxiolytic effects in rats in various behavioral paradigms, including avoidance procedures and conflict situations. nih.gov These effects are thought to be mediated by the serotonergic system in brain regions such as the dorsal raphe nucleus and hippocampus. nih.gov Furthermore, some 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives have exhibited potent anxiolytic-like properties in the mouse four-plate test. nih.gov

Table 3: Anxiolytic Activity of selected Piperazine Derivatives

| Compound/Derivative | Preclinical Model | Observed Effects | Putative Mechanism of Action |

|---|---|---|---|

| 1-(2,5-dimethylphenoxy)ethyl]-4-phenylpiperazine dihydrochloride | Four-plate test in mice | Anxiolytic-like activity silae.it | Not specified in provided search results |

| 1-(2-Pyrimidinyl)piperazine derivatives | Avoidance procedure and conflict situations in rats | Dose-dependent anxiolytic action nih.gov | Serotonergic mechanisms in the dorsal raphe nucleus and hippocampus nih.gov |

| 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives | Four-plate test in mice | Potential anxiolytic-like properties nih.gov | Not specified in provided search results |

Synaptoprotective and Cognitive Enhancement Studies

Recent research has highlighted the potential of piperazine derivatives in protecting synapses and enhancing cognitive function, particularly in the context of neurodegenerative diseases like Alzheimer's disease. One such derivative, a piperazine compound referred to as cmp2, has demonstrated significant synaptoprotective effects in primary hippocampal cultures. nih.gov In animal models of Alzheimer's disease, cmp2 was found to restore synaptic plasticity deficits. nih.gov

Furthermore, behavioral studies have shown that this compound can improve cognitive functions, including novel object recognition, spatial learning and memory in the Morris water maze, and fear memory. nih.gov These promising findings suggest that piperazine derivatives could be valuable leads for the development of new therapies for cognitive decline. nih.govnih.gov

Table 4: Synaptoprotective and Cognitive Enhancement Effects of a Piperazine Derivative

| Compound/Derivative | Preclinical Model | Observed Effects | Putative Mechanism of Action |

|---|---|---|---|

| Piperazine derivative (cmp2) | 5xFAD mice (Alzheimer's disease model), primary hippocampal cultures | Restored synaptic plasticity, improved novel object recognition, spatial memory, and fear memory nih.gov | Synaptoprotective effects nih.gov |

Anti-Infective and Antiparasitic Efficacy

Beyond their neuropsychiatric applications, derivatives of this compound have been investigated for their potential to combat infectious diseases.

Broad-Spectrum Antibacterial Activity

While specific studies on the antibacterial activity of this compound itself are limited in the provided search results, the broader class of piperazine derivatives has shown significant promise as antibacterial agents. nih.govnih.govderpharmachemica.comresearchgate.netapjhs.commdpi.comijbpas.comnih.govnih.gov Arylpiperazines have been identified as possessing broad-spectrum antimicrobial activity against clinically relevant bacteria. nih.gov

Numerous studies have reported the synthesis and evaluation of various piperazine derivatives against a range of both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For instance, some synthesized piperazine derivatives have shown significant activity against strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. derpharmachemica.comnih.gov The antibacterial efficacy of these compounds is often attributed to the piperazine core, which can be modified with different substituents to enhance activity. derpharmachemica.comapjhs.comijbpas.com It is important to note that while the general class of piperazine derivatives shows antibacterial potential, further research is needed to specifically evaluate the activity of this compound and its close analogs.

Table 5: General Antibacterial Activity of Piperazine Derivatives

| Compound Class | Bacterial Strains Tested | General Findings |

|---|---|---|

| Arylpiperazines | Clinically relevant bacteria | Broad-spectrum antimicrobial activity nih.gov |

| Substituted piperazine derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Significant activity against tested bacterial strains derpharmachemica.comnih.gov |

| Various piperazine derivatives | Gram-positive and Gram-negative bacteria | Promising antibacterial agents researchgate.netnih.gov |

Anthelmintic Activity

The piperazine nucleus is a well-established scaffold in anthelmintic drugs, with piperazine citrate (B86180) being a standard reference compound. researchgate.netijprs.com Numerous studies have explored the synthesis of novel piperazine derivatives to identify more potent anthelmintic agents. researchgate.netijprs.com

One study reported that newly synthesized piperazine derivatives showed moderate to good anthelmintic activity against the earthworm species Phaeritima posthuma. researchgate.net In another investigation, a series of 1,4-disubstituted piperazine derivatives exhibited promising activity against Eisenia fetida when compared to piperazine citrate. ijprs.com

More complex derivatives have also been evaluated. For example, piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids were synthesized and tested for their antihelmintic activity. nih.gov Several of these compounds showed high efficacy against Trichinella spiralis in vitro, with some derivatives demonstrating 96-100% efficacy. nih.gov Specifically, compounds 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1H-benzimidazole (21) and 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1(H)-benzimidazole (23) were highly effective. nih.gov These derivatives were, however, less active against Syphacia obvelata in vivo than the standard drug albendazole, but showed efficacy comparable to piperazine at lower concentrations. nih.gov

Table 2: Anthelmintic Activity of Selected Piperazine Derivatives This table presents findings on the anthelmintic properties of various piperazine derivatives.

| Derivative | Target Organism | Efficacy/Activity | Reference |

|---|---|---|---|

| 2-(4-methylpiperazin-1-yl)-1-phenyldiazene (4a) | Phaeritima posthuma | Potent Activity | researchgate.net |

| 2-(4-methylpiperazin-1-yl)-1-(4-nitrophenyl)diazene (4b) | Phaeritima posthuma | Potent Activity | researchgate.net |

| 1-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)diazene (4c) | Phaeritima posthuma | Potent Activity | researchgate.net |

| 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1(H)-benzimidazole (23) | Trichinella spiralis (in vitro) | 100% Efficacy | nih.gov |

| 2-{[2-oxo-2-(4-benzhydrylpiperazin-1-yl)ethyl]thio}-5(6)-methyl-1(H)-benzimidazole (19) | Trichinella spiralis (in vitro) | 98.4% Efficacy | nih.gov |

| 1,4-disubstituted piperazine derivatives | Eisenia fetida (in vitro) | Promising Activity | ijprs.com |

Antimycobacterial Activity against Mycobacterium Strains

The search for new drugs to combat tuberculosis and other mycobacterial infections is a global health priority. nih.gov Compounds featuring a piperazine ring have emerged as promising agents against various pathogens, including Mycobacterium species. nih.govresearchgate.net

A study investigating new N-phenylpiperazine derivatives for their activity against various pathogens found that some compounds exhibited notable inhibitory effects against Mycobacterium kansasii and Mycobacterium marinum. nih.gov Specifically, 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride and 1-{3-[(4-butoxybenzoyl)-oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride were most active against M. kansasii, while the latter also showed high activity against M. marinum. nih.govresearchgate.net The antimycobacterial activity in this class of compounds appeared to be positively influenced by higher lipophilicity. researchgate.net

Another line of research explored novel polycyclic amines, including some with piperazine moieties, for their antimycobacterial properties against Mycobacterium tuberculosis. nih.gov This research highlighted that moieties promoting intracellular accumulation could be beneficial. nih.gov The screening of large compound libraries has also identified various scaffolds, including some containing piperazine, with activity against M. tuberculosis H37Rv. nih.gov

Table 3: Antimycobacterial Activity of Selected Piperazine Derivatives This table summarizes the efficacy of certain N-phenylpiperazine derivatives against specific Mycobacterium strains.

| Compound | Mycobacterium Strain | Activity Metric (MIC) | Reference |

|---|---|---|---|

| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 µM | nih.govresearchgate.net |

| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. marinum | 15.0 µM | nih.govresearchgate.net |

| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 µM | nih.govresearchgate.net |

Cardiovascular System Effects

Piperazine derivatives have been investigated for a range of cardiovascular effects. nih.gov These investigations have explored their impact on blood pressure, heart rate, and their potential as antiarrhythmic and anti-ischemic agents. nih.govnih.govresearchgate.net

Antiarrhythmic Properties and Repolarization Modulation

A series of 1,4-disubstituted piperazine derivatives with α1-adrenolytic properties were assessed for their antiarrhythmic activity. nih.gov Many of these compounds showed strong antiarrhythmic effects in models of adrenaline-induced arrhythmia and coronary artery ligation-reperfusion. nih.gov The primary mechanism for this antiarrhythmic action was linked to their α1-adrenolytic properties. nih.gov

One compound from this series demonstrated characteristics similar to the Class IA antiarrhythmic agent quinidine, suggesting it blocks not only α1-adrenoceptors but also cardiac sodium (Na+) and potassium (K+) channels. nih.gov Another promising compound, identified as MH-79, exerted a strong antiarrhythmic effect without altering the electrocardiogram (ECG) record. nih.gov Further studies on fluorophenylpiperazine derivatives of alkoxyphenylcarbamic acid also indicated potential antiarrhythmic activity, with several compounds showing a protective effect against ouabain-induced arrhythmias in guinea pigs. researchgate.net

Anti-Ischemic Mechanisms

The therapeutic potential of piperazine-related structures has also been explored in the context of cerebral ischemia. A novel agent, E-2001 (2-(4-(p-fluorobenzoyl)-piperidin-1-yl)-2'-acetonaphthone hydrochloride), which shares a piperidine (B6355638) core structure, was studied for its anti-ischemic effects. nih.gov Pretreatment with this compound was found to protect against the degeneration of hippocampal neurons following transient ischemia. nih.gov

The mechanisms underlying this protective effect are multifaceted. E-2001 was shown to suppress the ischemia-induced release of the excitatory neurotransmitter glutamate (B1630785) from hippocampal slices. nih.gov Additionally, it exhibited calcium antagonistic properties by relaxing high potassium-induced contractions of the rat aorta. nih.gov The compound also demonstrated an ability to inhibit lipid peroxidation both in vitro and in vivo and possessed radical scavenging activity. nih.gov These findings suggest that such compounds could be effective anti-ischemic agents through a combination of glutamate release inhibition, calcium antagonism, and antioxidant effects. nih.gov

Antineoplastic Investigations

The piperazine scaffold is a privileged structure in medicinal chemistry and is found in numerous compounds investigated for anticancer activity. mdpi.commdpi.com Derivatives of 1-phenylpiperazine (B188723), in particular, have been the subject of extensive research for their potential as antineoplastic agents. nih.gov

Novel 1-(2-aryl-2-adamantyl)piperazine derivatives were synthesized and evaluated for their in vitro antitumor properties against several cancer cell lines, including HeLa (cervical), MDA-MB-231 (breast), MIA PaCa2 (pancreatic), and NCI-H1975 (non-small cell lung). nih.gov The parent piperazine compound in this series showed reasonable activity against HeLa and MDA-MB-231 cells. nih.gov Further modification, specifically C4-fluorination of the benzene (B151609) ring and acetylation of the piperazine nitrogen, resulted in the most active compound of the series against these two cell lines. nih.gov Notably, these active compounds displayed significantly low cytotoxicity towards normal human cells. nih.gov

In another study, novel vindoline-piperazine conjugates were synthesized and tested across 60 human tumor cell lines. mdpi.com Several of these conjugates showed significant antiproliferative effects. mdpi.com Derivatives where the piperazine moiety was attached at position 17 of the vindoline (B23647) structure proved to be particularly potent, with some showing low micromolar growth inhibition (GI₅₀) values against most cell lines, especially colon, CNS, melanoma, renal, and breast cancers. mdpi.com

Table 4: Antineoplastic Activity of Selected Piperazine Derivatives This table highlights the in vitro efficacy of specific piperazine derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Parent Piperazine 6 (1-(2-aryl-2-adamantyl)piperazine series) | HeLa (cervical) | IC₅₀ = 9.2 µM | nih.gov |

| MDA-MB-231 (breast) | IC₅₀ = 8.4 µM | nih.gov | |

| Compound 13 (C4-fluorinated and acetylated derivative of 6) | HeLa (cervical) | IC₅₀ = 8.4 µM | nih.gov |

| MDA-MB-231 (breast) | IC₅₀ = 6.8 µM | nih.gov | |

| Vindoline-piperazine conjugate 23 ([4-(trifluoromethyl)benzyl]piperazine derivative) | MDA-MB-468 (breast) | GI₅₀ = 1.00 µM | mdpi.com |

| Vindoline-piperazine conjugate 25 (1-bis(4-fluorophenyl)methyl piperazine derivative) | HOP-92 (non-small cell lung) | GI₅₀ = 1.35 µM | mdpi.com |

| BS230 (1-(3,4-dichlorophenyl)piperazine substituent) | Breast Cancer Cells | Highly Cytotoxic | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest

Derivatives of piperazine have been shown to interfere with the normal progression of the cell cycle and induce programmed cell death, or apoptosis, in cancerous cells. nih.govnih.gov These actions are critical mechanisms for potential anti-cancer agents.

One notable example is the dispiropiperazine derivative known as spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine (SPOPP-3). nih.gov In studies using SW480 human cancer cells, SPOPP-3 was found to arrest the cell cycle at the G2/M phase. nih.gov Further analysis confirmed that this arrest specifically occurs during the M phase (mitosis). In addition to halting cell cycle progression, SPOPP-3 was also shown to induce apoptosis and necrosis in these cells. nih.gov

Another piperazine derivative, identified as PCC, has been investigated for its effects on human liver cancer cell lines (SNU-475 and SNU-423). nih.gov This compound was found to induce cell cycle arrest in the G1 phase. nih.gov Mechanistically, PCC triggers apoptosis through both the intrinsic and extrinsic pathways. The intrinsic pathway was evidenced by a significant decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. nih.gov Simultaneously, PCC activates the extrinsic pathway through the activation of caspase-8. nih.gov Both pathways converge on the activation of caspases-3/7, which are executioner caspases that carry out the process of apoptosis. nih.gov

Similarly, the piperazine derivative 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) demonstrated the ability to induce apoptosis in glioblastoma (U87) and cervix cancer (HeLa) cells. researchgate.net Treatment with CB01 led to classic signs of apoptosis, such as DNA fragmentation and nuclear condensation. The underlying mechanism involves the intrinsic mitochondrial signaling pathway, confirmed by the upregulation of Bax (a pro-apoptotic protein) and cytochrome c, and the increased activity of caspase-9 and the executioner caspase-3. researchgate.net

Furthermore, a hybrid compound, N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide (B32628) (5e), which combines a 1-phenylpiperazine structure with a 2-azetidinone ring, was shown to induce apoptosis in human cervical cancer HeLa cells. nih.gov This induction of apoptosis was associated with DNA fragmentation and cell-cycle arrest. nih.gov

Cytotoxic Effects on Cancer Cell Lines

Arylpiperazine derivatives have emerged as a significant scaffold in the development of new anti-cancer agents due to their cytotoxic effects against various cancer cells. nih.gov The anti-proliferative activity of these compounds has been demonstrated across a wide range of human cancer cell lines. nih.gov

The dispiropiperazine derivative SPOPP-3 exhibited anti-proliferative activity against a panel of 18 different human cancer cell lines, with IC50 values ranging from 0.63 to 13 µM. nih.gov The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

In the context of liver cancer, the piperazine derivative PCC showed a potent inhibitory effect on the proliferation of SNU-475 and SNU-423 human liver cancer cells, with IC50 values of 6.98 ± 0.11 µM and 7.76 ± 0.45 µM, respectively. nih.gov A study on the piperazine derivative CB01 reported high cytotoxicity against glioblastoma (U87) and cervix cancer (HeLa) cells, with IC50 values below 50 nM for both cell lines. researchgate.net

Novel isoxazole-piperazine hybrids have also been synthesized and evaluated for their cytotoxic activities. researchgate.net Compounds within this series, specifically 5l-o, demonstrated the most potent cytotoxicity against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines, with IC50 values in the range of 0.3–3.7 μM. researchgate.net

A series of novel arylpiperazine derivatives were specifically tested for their in vitro cytotoxic activities against three human prostate cancer cell lines: PC-3, LNCaP, and DU145. mdpi.com Within this series, compounds 9 and 15 showed strong cytotoxic activities against LNCaP cells, with IC50 values below 5 μM. mdpi.com Compound 8 was the most potent against DU145 cells, with an IC50 value of 8.25 μM. mdpi.com

Table 1: Cytotoxic Effects of Selected Piperazine Derivatives on Cancer Cell Lines

| Compound | Cancer Cell Line(s) | Observed IC50 Value | Reference |

|---|---|---|---|

| SPOPP-3 | Panel of 18 human cancer cell lines | 0.63 - 13 µM | nih.gov |

| PCC | SNU-475 (Liver Cancer) | 6.98 ± 0.11 µM | nih.gov |

| PCC | SNU-423 (Liver Cancer) | 7.76 ± 0.45 µM | nih.gov |

| CB01 | U87 (Glioblastoma), HeLa (Cervix Cancer) | < 50 nM | researchgate.net |

| Compounds 5l-o | Huh7, Mahlavu (Liver), MCF-7 (Breast) | 0.3 - 3.7 µM | researchgate.net |

| Compound 9 | LNCaP (Prostate Cancer) | < 5 µM | mdpi.com |

| Compound 15 | LNCaP (Prostate Cancer) | < 5 µM | mdpi.com |

| Compound 8 | DU145 (Prostate Cancer) | 8.25 µM | mdpi.com |

Anti-Inflammatory Responses

Several derivatives of this compound have been investigated for their potential to mitigate inflammatory responses. nih.govwisdomlib.org The piperazine scaffold is recognized for its role in the design of compounds with anti-inflammatory properties. wisdomlib.org

A study investigating a new piperazine compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated its anti-inflammatory activity in a carrageenan-induced paw edema model. nih.gov LQFM182 was found to reduce the levels of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov

In another study, novel piperazine derivatives, designated PD-1 and PD-2, showed significant anti-inflammatory activity in a dose-dependent manner. nih.gov These compounds inhibited the production of nitrite (B80452) and suppressed the generation of TNF-α. nih.gov At a concentration of 10 μM, PD-1 and PD-2 inhibited TNF-α generation by 56.97% and 44.73%, respectively. nih.gov

N-phenyl piperazine derivatives P6, P7, and P22 also exhibited a dose-dependent anti-inflammatory response. biomedpharmajournal.org At a concentration of 500 µg/mL, all three compounds displayed substantial anti-inflammatory effects, ranging from 85-90% inhibition. biomedpharmajournal.org

Table 2: Anti-Inflammatory Activity of Selected Piperazine Derivatives

| Compound | Mechanism/Effect | Findings | Reference |

|---|---|---|---|

| LQFM182 | Reduction of pro-inflammatory cytokines | Reduced levels of TNF-α and IL-1β | nih.gov |

| PD-1 | Inhibition of TNF-α generation | 56.97% inhibition at 10 µM | nih.gov |

| PD-2 | Inhibition of TNF-α generation | 44.73% inhibition at 10 µM | nih.gov |

| P6, P7, P22 | General anti-inflammatory effect | 85-90% inhibition at 500 µg/mL | biomedpharmajournal.org |

Other Investigated Biological Activities

The versatile structure of the piperazine nucleus has led to the exploration of its derivatives for a wide range of other biological activities beyond anti-cancer and anti-inflammatory effects. nih.govnih.govresearchgate.net

Antimicrobial and Antifungal Activity: Piperazine derivatives have shown potential as antimicrobial and antifungal agents. acgpubs.orgjapsonline.com Synthesized derivatives have demonstrated activity against various bacterial strains, including Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. acgpubs.org Their antifungal activity has been tested against pathogens such as Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.org For instance, the piperazine derivative PD-2 displayed antimicrobial activity against the gram-negative bacterium Pseudomonas aeruginosa and the fungus Candida albicans. nih.gov

Antioxidant Activity: Some piperazine derivatives have been evaluated for their antioxidant properties. nih.govjapsonline.com In one study, the derivative PD-2 exhibited good antioxidant activity with an IC50 value of 2.396 μg/mL. nih.gov Another study found that piperazine derivatives containing a triazole unit, ITZ-1 and ITZ-2, showed promising antioxidant activities. japsonline.com

Antihistamine Activity: The piperazine scaffold is a component of various antihistamine drugs. nih.gov A novel piperazine derivative, PD-1, was found to exhibit significant antihistamine activity, causing an 18.22% reduction in histamine (B1213489) levels in an experimental model. nih.gov

Anthelmintic and Anticonvulsant Properties: Piperazine derivatives are also known for their anthelmintic effects, used to treat parasitic worm infestations. wisdomlib.org Additionally, certain derivatives have been explored for their potential anticonvulsant effects in the context of neurological disorders. wisdomlib.org

Table of Mentioned Compounds

| Abbreviation / Number | Full Chemical Name |

|---|---|

| SPOPP-3 | spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine |

| PCC | Not fully specified in the source, referred to as a novel piperazine derivative |

| CB01 | 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine |

| 5e | N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide |

| 8, 9, 15 | Novel arylpiperazine derivatives (specific structures in source mdpi.com) |

| 5l-o | Isoxazole-piperazine hybrids (specific structures in source researchgate.net) |

| LQFM182 | (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone |

| PD-1, PD-2 | Novel piperazine derivatives (specific structures in source nih.gov) |

| P6, P7, P22 | N-phenyl piperazine derivatives (specific structures in source biomedpharmajournal.org) |

| ITZ-1, ITZ-2 | Piperazine derivatives with a triazole unit (specific structures in source japsonline.com) |

Advanced Research Methodologies and Experimental Techniques

Spectroscopic and Spectrometric Characterization Methods